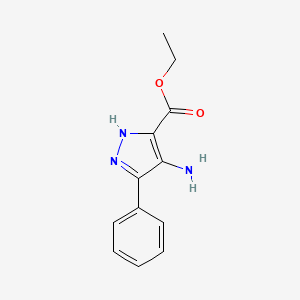

ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKQUJAPEZEESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220278 | |

| Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70015-76-8 | |

| Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070015768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents, demonstrating a remarkable range of biological activities.[1] Among the vast family of pyrazole-containing compounds, Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate stands out as a critical building block and a molecule of significant interest. While the nomenclature can vary based on the numbering of the pyrazole ring, this guide will focus on the compound commonly identified by the CAS Number 16078-71-0 , also known as Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[2] This molecule's unique structural features, including a strategically positioned amino group and a phenyl substituent, make it a versatile scaffold for the synthesis of a diverse array of bioactive compounds.

This technical guide provides a comprehensive overview of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, delving into its fundamental properties, synthesis, and its burgeoning applications in the realm of drug discovery and development. The insights provided herein are curated to empower researchers to harness the full potential of this intriguing heterocyclic compound.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key identifiers and properties of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 16078-71-0 | PubChem[2] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | PubChem[2] |

| Molecular Weight | 231.25 g/mol | PubChem[2] |

| IUPAC Name | ethyl 5-amino-1-phenylpyrazole-4-carboxylate | PubChem[2] |

| Synonyms | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | PubChem[2] |

| Appearance | Solid | --- |

| Melting Point | 96-100 °C | Sigma-Aldrich[1] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyrazoles is a field of active research, with various methodologies developed to achieve diverse substitution patterns. The preparation of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate and its analogs often involves the cyclization of appropriately functionalized precursors.

A common synthetic approach involves the condensation reaction between a hydrazine derivative and a β-ketoester or a related three-carbon synthons. The causality behind this experimental choice lies in the inherent reactivity of the hydrazine nucleophile with the electrophilic carbonyl carbons of the β-ketoester, leading to a cyclization cascade that efficiently constructs the pyrazole ring.

Experimental Protocol: A Generalized Synthetic Route

The following protocol outlines a representative synthesis of an aminopyrazole carboxylate derivative. It is important to note that specific reaction conditions may vary depending on the starting materials and desired yield.

-

Reaction Setup: A solution of a suitable hydrazine (e.g., phenylhydrazine) in a protic solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: To this solution, an equimolar amount of an ethyl α-cyano-β-aminocrotonate derivative is added portion-wise. The cyano and ester groups provide the necessary functionalities for the subsequent cyclization and the final product structure.

-

Reflux and Monitoring: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.

Visualizing the Synthetic Workflow

Caption: Generalized workflow for the synthesis of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.

Applications in Drug Discovery and Development

The aminopyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The presence of the amino group provides a key hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic and π-stacking interactions within protein binding pockets.

Kinase Inhibition

A significant area of application for aminopyrazole derivatives is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyrazole core can serve as a scaffold to which various functional groups are attached to achieve potent and selective inhibition of specific kinases.

Anticancer and Anti-inflammatory Agents

Research has demonstrated that compounds incorporating the 5-aminopyrazole moiety exhibit promising anticancer and anti-inflammatory activities.[1][3] For instance, certain derivatives have shown inhibitory effects on cancer cell proliferation.[1] Furthermore, the structural similarity of some aminopyrazoles to known anti-inflammatory drugs suggests their potential as novel therapeutic agents for inflammatory conditions.[3]

Signaling Pathway Modulation

The therapeutic effects of aminopyrazole-based compounds are often attributed to their ability to modulate specific signaling pathways. For example, as kinase inhibitors, they can interfere with phosphorylation cascades that are critical for cell growth, survival, and inflammation.

Caption: Inhibition of a kinase signaling pathway by an aminopyrazole derivative.

Conclusion and Future Perspectives

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a molecule of considerable importance in contemporary medicinal chemistry. Its versatile synthesis and the biological activities of its derivatives underscore its potential as a scaffold for the development of novel therapeutics. Future research will likely focus on the synthesis of new libraries of compounds based on this core structure and the exploration of their efficacy against a broader range of diseases. As our understanding of the molecular basis of disease deepens, the rational design of aminopyrazole derivatives will continue to be a fruitful avenue for drug discovery.

References

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

-

PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

ResearchGate. (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

A-Z Structural Analysis of Ethyl 4-Amino-3-Phenyl-1H-Pyrazole-5-Carboxylate: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth structural elucidation of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. By integrating data from multiple analytical techniques, we present a holistic view of its molecular architecture, offering critical insights for researchers in drug design and development. The pyrazole scaffold is a well-established "privileged structure" in pharmacology, present in numerous FDA-approved drugs, making a thorough understanding of its derivatives essential for future innovation.[1][2][3]

Molecular Overview and Synthetic Strategy

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate belongs to the aminopyrazole class of compounds, which are widely used as synthons in conjugate addition and cycloaddition reactions.[4] Its structure features a central pyrazole ring functionalized with an amino group, a phenyl ring, and an ethyl carboxylate group. These substituents provide a rich tapestry of potential intermolecular interactions, crucial for molecular recognition at biological targets.

A common and effective synthesis route involves the condensation of a suitable hydrazide with a ketene dithioacetal precursor, a method that has been successfully applied to create libraries of analogous pyrazole derivatives for pharmacological screening.[5] Post-synthesis, rigorous purification and characterization are paramount to ensure the integrity of the compound for subsequent structural and biological evaluation.

Caption: 2D structure of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.

Spectroscopic Elucidation: Deciphering the Molecular Blueprint

Spectroscopic analysis is the cornerstone of structural characterization, providing a detailed electronic and vibrational fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic environments of atomic nuclei (specifically ¹H and ¹³C), revealing the connectivity and chemical environment of each atom. For a definitive analysis, spectra are typically recorded in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), and chemical shifts are calibrated against the residual solvent peak.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments.

-

Causality: The ethyl group protons appear as a characteristic triplet and quartet due to spin-spin coupling. The aromatic protons of the phenyl group typically resonate as a complex multiplet. The protons of the amino (NH₂) and pyrazole (NH) groups are often observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule.

-

Causality: The carbonyl carbon of the ester is significantly deshielded and appears at the downfield end of the spectrum (~160-170 ppm). Carbons of the phenyl and pyrazole rings resonate in the aromatic region (~110-150 ppm), while the sp³ hybridized carbons of the ethyl group appear at the upfield end of the spectrum.

-

Table 1: Predicted NMR Spectroscopic Data

| Technique | Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) |

| -CH₂ (Ethyl) | 4.2 - 4.4 | Quartet (q) | |

| -NH₂ (Amino) | 5.0 - 6.0 | Broad Singlet (br s) | |

| Ar-H (Phenyl) | 7.2 - 7.6 | Multiplet (m) | |

| N-H (Pyrazole) | 12.0 - 13.0 | Broad Singlet (br s) | |

| ¹³C NMR | -CH₃ (Ethyl) | ~14 | - |

| -CH₂ (Ethyl) | ~60 | - | |

| Pyrazole C4 | ~90-100 | - | |

| Phenyl & Pyrazole Cs | ~125-145 | - | |

| Pyrazole C3/C5 | ~140-155 | - |

| | C=O (Ester) | ~165 | - |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This technique is exceptionally useful for identifying functional groups.

-

Causality: The spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group. The N-H stretching vibrations of both the pyrazole NH and the primary amino group will appear as distinct bands in the high-frequency region. The presence of aromatic C-H and C=C stretching confirms the phenyl and pyrazole rings.

Table 2: Key Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| N-H (Pyrazole Ring) | Stretching | 3100 - 3300 |

| N-H (Amino Group) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1690 - 1720 |

| C=C / C=N (Rings) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.[6]

-

Causality: In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (231.25 g/mol for C₁₂H₁₃N₃O₂).[7] This molecular ion can then undergo fragmentation. Common fragmentation pathways for this molecule include the loss of the ethoxy radical (-OC₂H₅, 45 Da) or the ethyl radical (-C₂H₅, 29 Da) from the ester group, and cleavage of the pyrazole ring.[8][9] The stability of the resulting fragments dictates the intensity of their corresponding peaks in the mass spectrum.[9]

Caption: A plausible mass spectrometry fragmentation pathway.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopy provides connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and intermolecular interactions.[10][11] This information is invaluable for understanding how the molecule might fit into a protein's active site.

Experimental Protocol: A Self-Validating System

The process from powder to solved structure is a multi-step workflow designed to ensure data integrity and accuracy.[12][13]

-

Crystal Growth: High-purity compound is dissolved in an appropriate solvent system. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of suitable size and quality for diffraction.[14]

-

Data Collection: A selected crystal is mounted on a goniometer and cooled (typically to 100 K) to minimize thermal vibration.[13] It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[11][14]

-

Structure Solution & Refinement: The diffraction data (spot intensities and positions) are processed to calculate an electron density map of the unit cell.[11] An initial model of the molecule is fitted to this map. This model is then computationally refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Caption: Standard workflow for small-molecule X-ray crystallography.

Expected Structural Features & Intermolecular Forces

Based on known structures of similar aminopyrazoles, several key features are anticipated:[15]

-

Planarity: The pyrazole ring itself is expected to be highly planar.[15]

-

Torsion Angle: There will be a specific torsion angle between the plane of the pyrazole ring and the phenyl ring, which influences the molecule's overall shape and potential for π-stacking interactions.

-

Hydrogen Bonding: The amino group (-NH₂) and the pyrazole N-H group are potent hydrogen bond donors, while the pyrazole pyridine-type nitrogen (N2), the ester carbonyl oxygen, and the amino nitrogen can act as acceptors.[4][16][17] These interactions are critical in defining the crystal packing and are a primary mechanism for binding to biological targets.[18]

Table 3: Typical Bond Lengths and Angles

| Parameter | Atoms | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (Ester) | ~1.35 Å | |

| C-N (Ring) | ~1.33 - 1.38 Å | |

| N-N (Ring) | ~1.36 Å | |

| C-C (Aromatic) | ~1.39 Å | |

| Bond Angle | O=C-O | ~125° |

| | C-N-N (Ring) | ~105 - 112° |

Relevance in Drug Development

The structural features elucidated here directly inform the potential of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate as a scaffold in drug discovery. The pyrazole core is a key component in numerous kinase inhibitors and other therapeutic agents.[19][20]

-

Pharmacophore Model: The molecule presents key pharmacophoric features: a hydrogen bond donor (NH/NH₂), a hydrogen bond acceptor (N/C=O), and an aromatic/hydrophobic region (phenyl ring).

-

Structure-Activity Relationship (SAR): This detailed structural analysis provides a baseline for SAR studies. Modifications to the phenyl ring, the ester group, or the amino group can be rationally designed to optimize binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. For example, the amino and pyrazole N-H groups are prime sites for forming directional hydrogen bonds within an enzyme's active site, while the phenyl ring can engage in favorable hydrophobic or π-stacking interactions.

Caption: Key pharmacophoric features of the aminopyrazole scaffold.

Conclusion

The comprehensive structural analysis of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, achieved through the synergistic application of NMR, IR, and mass spectrometry, and contextualized with the principles of X-ray crystallography, provides a robust foundation for its application in medicinal chemistry. The detailed understanding of its electronic properties, functional groups, 3D architecture, and potential for intermolecular interactions is critical for the rational design of novel therapeutics. This guide serves as a technical blueprint, demonstrating the rigorous, multi-faceted approach required to fully characterize a promising molecule for drug development pipelines.

References

-

Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid. IUCr Journals. Available at: [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available at: [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

-

New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

-

The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Royal Society of Chemistry. Available at: [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC - NIH. Available at: [Link]

-

x Ray crystallography. PMC - PubMed Central - NIH. Available at: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. NIH. Available at: [Link]

-

X-ray Crystallography. Creative BioMart. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]

-

A vibrational assignment for pyrazole. Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

-

Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube. Available at: [Link]

-

Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI. Available at: [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. rigaku.com [rigaku.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. journals.iucr.org [journals.iucr.org]

- 16. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 17. mdpi.com [mdpi.com]

- 18. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to a notable scarcity of direct experimental data for this specific isomer in publicly accessible literature, this document pioneers a predictive and procedural approach. We leverage data from closely related isomers, particularly ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, to establish a baseline of predicted properties. Critically, this guide then furnishes detailed, field-proven experimental protocols for the empirical determination of these essential characteristics. By offering a robust framework for synthesis and analysis, this document empowers researchers to elucidate the precise physicochemical profile of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, a crucial step in the advancement of its potential therapeutic applications.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1] Aminopyrazole derivatives, in particular, are recognized as valuable scaffolds for targeting a range of biological entities, including kinases and cyclooxygenases.[3] The specific substitution pattern of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate suggests its potential as a key intermediate or a pharmacologically active agent itself. A thorough understanding of its physicochemical properties is paramount for its development, influencing everything from its synthesis and purification to its formulation and bioavailability.

Predicted Physicochemical Profile

In the absence of direct experimental data for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, we present a table of predicted and analogous properties. The primary analog used for these predictions is ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, given its structural similarity. It is imperative to note that these are estimations and require experimental verification.

| Property | Predicted/Analogous Value | Rationale and Context |

| Molecular Formula | C₁₂H₁₃N₃O₂ | Based on the chemical structure. |

| Molecular Weight | 231.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Common for many organic compounds of this nature. |

| Melting Point | Approx. 100-110 °C | Based on the melting point of the isomer ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (101-103 °C). Positional differences of substituents will influence crystal lattice packing and thus the melting point. |

| Solubility | Predicted to be soluble in DMSO, DMF, chloroform, and hot ethanol; sparingly soluble in water and methanol. | Based on solubility data for the structurally similar ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate.[4] The presence of both polar (amino, ester) and non-polar (phenyl) groups suggests this solubility profile. |

| pKa | Estimated range of 2.0-3.0 for the pyrazole ring nitrogen and 4.0-5.0 for the amino group. | The parent pyrazole has a pKa of approximately 2.5.[1] The electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring will influence the basicity of the pyrazole and amino nitrogens. This is a critical parameter to determine experimentally. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be around 2.0-2.5 | Based on the XLogP3 value of 2.3 for the isomer ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. This indicates moderate lipophilicity. |

Synthesis and Characterization: An Experimental Framework

The synthesis of 4-aminopyrazole derivatives can be approached through several established routes. A plausible synthetic pathway for ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is outlined below, followed by a general workflow for its characterization.

Proposed Synthesis

A common strategy for the synthesis of 4-aminopyrazoles involves the reduction of a 4-nitro or 4-nitroso precursor. The synthesis could therefore proceed as follows:

-

Synthesis of Ethyl 2-phenyl-2-(hydroxyimino)acetate: Reaction of ethyl benzoylacetate with a nitrosating agent (e.g., sodium nitrite in acidic conditions).

-

Synthesis of Ethyl 4-nitro-3-phenyl-1H-pyrazole-5-carboxylate: Cyclocondensation of the hydroxyimino intermediate with a suitable three-carbon synthon bearing a nitro group, followed by esterification if necessary.

-

Reduction to Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate: Reduction of the nitro group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).

Spectroscopic and Physicochemical Characterization Workflow

The following diagram illustrates a comprehensive workflow for the characterization of the synthesized compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden this range.[5]

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Perform the determination in triplicate to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

Principle: The equilibrium solubility is determined by allowing a surplus of the compound to equilibrate with a solvent over a set period, followed by quantification of the dissolved compound in the supernatant.[6]

Apparatus: Temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Express the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the pH at which a compound is 50% ionized. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.[7][8]

Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer.

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).

-

Maintain a constant ionic strength in the solution by adding a background electrolyte (e.g., KCl).

-

Place the solution in a thermostatted vessel and stir continuously.

-

Titrate the solution with a standardized solution of HCl (for a basic compound) or NaOH (for an acidic compound).

-

Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.

Spectral Data Acquisition and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons of the phenyl group, an NH₂ proton signal (which may be broad), and signals for the ethyl group of the ester (a quartet and a triplet). The position of the pyrazole proton will be informative.

-

¹³C NMR: Will show distinct signals for the carbons of the pyrazole ring, the phenyl group, the ester carbonyl, and the ethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Characteristic absorption bands are expected for N-H stretching of the amino group (typically two bands in the region of 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching of the pyrazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-H stretching of the aromatic and aliphatic groups.[9][10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition. The fragmentation pattern in the mass spectrum can provide valuable structural information, with typical fragmentations of pyrazoles involving the loss of HCN.[11][12]

Stability Considerations

The pyrazole ring is generally stable.[1] However, the ester functionality may be susceptible to hydrolysis under acidic or basic conditions. The amino group can undergo oxidation, especially in the presence of light and air. A formal stability study should be conducted under various conditions (e.g., different pH values, temperatures, and light exposure) to determine the compound's shelf-life and degradation pathways.

Conclusion

Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate represents a molecule of considerable interest for further investigation in drug discovery. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis and comprehensive physicochemical characterization. The detailed protocols outlined herein are designed to be self-validating and grounded in established scientific principles. By systematically applying these methodologies, researchers can generate the critical data necessary to unlock the full potential of this promising pyrazole derivative.

References

- Fichez, J., Busca, P., & Prestat, G. (Year). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- Du, Y. F. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. RSC Medicinal Chemistry, 13, 1300–1321.

- Smolecule. (2023). Ethyl 5-amino-3-(methylthio)

- ResearchGate. (n.d.). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines (NJC).

- Chemistry LibreTexts. (2022). 6.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. (n.d.). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid.

- ResearchGate. (n.d.).

- Iraqi National Journal of Chemistry. (2014). Potentiometric study for Determination ofPKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Lund University Publications. (n.d.).

- University of Alberta. (n.d.).

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.

- European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.

- ACS Publications. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.

- ACS Publications. (n.d.).

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- SSERC. (n.d.).

- Figshare. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - ACS Medicinal Chemistry Letters.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- USP-NF. (2016). <1236> Solubility Measurements.

- California State University, Bakersfield. (n.d.). Experiment 1 - Melting Points.

- ACS Publications. (n.d.).

- ACS Publications. (n.d.). Organic Letters Ahead of Print.

- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- ARKIVOC. (2009). Recent developments in aminopyrazole chemistry.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.

- University of Technology, Jamaica. (n.d.).

- Creative Bioarray. (n.d.).

- Vandana Publications. (2025).

- ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.

- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.

- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban.[1][3] Its remarkable versatility and ability to form diverse molecular interactions have rendered it a focal point for discovering new therapeutics against a wide array of diseases, including cancer, microbial infections, and inflammatory disorders.[4][5] The inherent stability and synthetic tractability of the pyrazole ring allow for extensive chemical modification, enabling the generation of large, diverse compound libraries.[6] This guide provides a comprehensive, technically-grounded framework for researchers embarking on the biological activity screening of novel pyrazole derivatives, moving from initial high-throughput triage to detailed mechanistic studies.

Part I: Designing a Robust Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, hierarchical process designed to efficiently identify true "hits" while eliminating false positives and undesirable compounds early. This "screening cascade" approach saves resources and focuses efforts on the most promising molecules.

The core principle is to start with high-throughput, cost-effective assays that cast a wide net (Primary Screening) and progressively move towards more complex, resource-intensive assays that provide deeper biological insight (Secondary and Tertiary Screening).

Part II: In Vitro Screening Protocols: The Core Assays

The choice of initial screening assays depends on the therapeutic goal. Below are detailed, field-proven protocols for three common areas of pyrazole research: anticancer, antimicrobial, and anti-inflammatory activity.

A. Anticancer Activity Screening

High-throughput screening (HTS) has revolutionized cancer drug discovery by enabling the rapid evaluation of vast compound libraries.[7][8] Initial screening typically involves assessing a compound's general cytotoxicity against cancer cell lines.

1. Primary Assay: Cell Viability (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9] It is widely used for initial cytotoxicity screening due to its simplicity and high-throughput compatibility.[10]

-

Principle of the Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.

-

Detailed Protocol: MTT Cytotoxicity Assay [11][12]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals in the vehicle control wells.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

-

Causality and Controls:

-

Why a 24h pre-incubation? To ensure cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the experiment.

-

Vehicle Control (DMSO): Essential to confirm that the solvent used to dissolve the compounds has no intrinsic toxicity at the concentration used.

-

Positive Control (Doxorubicin): A known cytotoxic agent that validates the assay is performing correctly and the cells are responsive to treatment.

-

2. Secondary Assay: Target-Based (Kinase Inhibition)

Many pyrazole-based anticancer agents function by inhibiting specific protein kinases, which are crucial regulators of cell signaling pathways.[14] Therefore, a direct in vitro kinase assay is a critical secondary screen to confirm the mechanism of action.[15]

-

Principle of the Assay: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[16] Inhibition of the kinase by a pyrazole compound results in a decreased signal. The ADP-Glo™ Kinase Assay is a common luminescent method that quantifies the amount of ADP produced during the kinase reaction.[15]

// Nodes Kinase [label="Kinase Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Protein Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole [label="Pyrazole Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phospho_Substrate [label="Phosphorylated Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADP [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"]; Signal [label="Luminescent Signal\n(Proportional to ADP)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges {Kinase, Substrate, ATP} -> Phospho_Substrate [label="Phosphorylation"]; Phospho_Substrate -> ADP; Pyrazole -> Kinase [label="Binding & Inhibition", style=dashed, color="#EA4335"]; ADP -> Signal [label="Detection Reaction"]; } dot Caption: Principle of an in vitro kinase inhibition assay.

-

Protocol Outline: ADP-Glo™ Kinase Assay [15][17]

-

Kinase Reaction: In a 96-well plate, combine the target kinase, the pyrazole compound (at various concentrations), the specific substrate for the kinase, and ATP in a kinase reaction buffer.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) to allow for phosphorylation. The reaction time must be within the linear range of the enzyme kinetics.[18]

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate any remaining unconsumed ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.

-

Signal Measurement: Measure the luminescence using a plate reader. A lower light signal indicates less ADP was produced, signifying potent inhibition of the kinase.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

B. Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibiotics. Pyrazole derivatives have shown significant potential as antimicrobial agents.[19][20]

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of bacteria.[21][22][23] It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle of the Assay: A standardized suspension of bacteria is exposed to serial dilutions of the pyrazole compounds in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration where no growth is observed.[24]

-

Detailed Protocol: Broth Microdilution (Following CLSI Guidelines) [21][24]

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.[24]

-

Controls:

-

Growth Control: A well containing only broth and bacteria (no compound).

-

Sterility Control: A well containing only broth.

-

Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin).

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

C. Anti-inflammatory Activity Screening

Many pyrazole compounds, most notably Celecoxib, exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[25][26][27]

Primary Assay: COX Inhibition Assay

This cell-free enzymatic assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle of the Assay: COX enzymes catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2).[28] The assay measures the amount of prostaglandin produced, typically via a colorimetric or fluorescent detection method. A decrease in product formation indicates COX inhibition.

-

Protocol Outline: COX (ovine/human) Inhibitor Screening Assay

-

Reagent Preparation: Prepare solutions of the COX-1 or COX-2 enzyme, heme, arachidonic acid (substrate), and the pyrazole compounds.

-

Enzyme Inhibition: In a 96-well plate, incubate the enzyme with the pyrazole compound (or a known inhibitor like Celecoxib as a positive control) for a short period.

-

Initiate Reaction: Add arachidonic acid to start the enzymatic reaction. Incubate at 37°C for a defined time.

-

Detection: Stop the reaction and add a developing reagent that reacts with the prostaglandin product to generate a measurable colorimetric or fluorescent signal.

-

Measurement & Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

-

Part III: Data Analysis and Hit-to-Lead Progression

Once screening is complete, the data must be rigorously analyzed.

Data Presentation

Quantitative data from dose-response experiments should be summarized in clear, structured tables.

Table 1: Hypothetical Anticancer Screening Data for Pyrazole Analogs

| Compound ID | Cell Line | IC₅₀ (µM) | Target Kinase | IC₅₀ (µM) |

| PYR-001 | A549 (Lung) | 2.5 | EGFR | 0.8 |

| PYR-002 | A549 (Lung) | 15.7 | EGFR | > 50 |

| PYR-003 | MCF-7 (Breast) | 0.9 | CDK2 | 0.15 |

| PYR-004 | MCF-7 (Breast) | 22.1 | CDK2 | 18.4 |

| Doxorubicin | A549/MCF-7 | 0.1 / 0.08 | - | - |

Table 2: Hypothetical Antimicrobial Screening Data

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| PYR-101 | 4 | > 64 |

| PYR-102 | 8 | 16 |

| PYR-103 | > 64 | > 64 |

| Ciprofloxacin | 0.5 | 0.25 |

Structure-Activity Relationship (SAR)

The data from these tables are crucial for establishing a Structure-Activity Relationship (SAR).[29][30] By comparing the chemical structures of active compounds (like PYR-001 and PYR-003) with inactive ones (PYR-002 and PYR-004), medicinal chemists can identify which chemical modifications enhance potency and selectivity.[31] This iterative process of synthesis and screening is the engine of lead optimization.[29]

Conclusion

The biological screening of novel pyrazole compounds is a systematic, multi-faceted endeavor that requires careful planning, robust assay execution, and insightful data analysis. By employing a hierarchical screening cascade, researchers can efficiently navigate vast chemical libraries to identify promising lead candidates. The detailed protocols and strategic insights provided in this guide serve as a foundational blueprint for drug development professionals aiming to unlock the full therapeutic potential of the privileged pyrazole scaffold.

References

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

-

High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. National Institutes of Health (NIH). Available at: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

-

Celecoxib. NCBI Bookshelf. Available at: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

-

Anti-Inflammatory Activity of Natural Products. PubMed Central. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

-

MTT (Assay protocol). Protocols.io. Available at: [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Wiley Online Library. Available at: [Link]

-

In vitro kinase assay. Protocols.io. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

-

Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. PubMed Central. Available at: [Link]

-

Kinase assays. BMG LABTECH. Available at: [Link]

-

Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices. Available at: [Link]

-

Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

-

Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Celecoxib. Wikipedia. Available at: [Link]

-

High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH). Available at: [Link]

-

(PDF) Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. ResearchGate. Available at: [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

-

Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Available at: [Link]

-

What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.. ResearchGate. Available at: [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 8. atcc.org [atcc.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reactionbiology.com [reactionbiology.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. In vitro kinase assay [protocols.io]

- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

- 24. rr-asia.woah.org [rr-asia.woah.org]

- 25. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 28. ClinPGx [clinpgx.org]

- 29. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to Identifying Novel Derivatives of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel derivatives of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2] This document delineates strategic approaches for derivative design, detailed synthetic methodologies, robust characterization techniques, and preliminary biological evaluation strategies. By integrating established chemical principles with actionable, field-proven protocols, this guide serves as a self-validating system to empower the rational design and synthesis of new chemical entities with therapeutic potential.

Introduction: The Significance of the 4-Aminopyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[3] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][4][5] The subject of this guide, ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate (a specific isomer of the PubChem compound with CAS number 16078-71-0[6]), represents a versatile scaffold ripe for chemical exploration.

The core structure presents multiple points for diversification: the phenyl ring, the amino group, the ester moiety, and the pyrazole nitrogen atoms. This structural flexibility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for drug discovery campaigns. The rationale for developing novel derivatives is rooted in the potential to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of superior drug candidates.

Strategic Approaches for Derivative Design

The design of novel derivatives should be a deliberate and informed process, leveraging both empirical data and computational tools to maximize the probability of success.

Structure-Activity Relationship (SAR) Analysis

A thorough understanding of the SAR of existing pyrazole derivatives is paramount. By identifying which structural features are essential for biological activity (the pharmacophore) and which can be modified, researchers can make more strategic design choices. This involves analyzing how changes to the phenyl ring, amino group, and ester functionality impact target binding and cellular activity.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in medicinal chemistry.[7][8] This strategy can be employed to improve potency, enhance selectivity, alter metabolic pathways, and reduce toxicity.[7]

-

Ester and Amide Bioisosteres: The ethyl ester group is susceptible to hydrolysis by esterases in vivo. Replacing it with more stable bioisosteres, such as oxadiazoles, triazoles, or isoxazoles, can improve metabolic stability and pharmacokinetic profiles.[9]

-

Amino Group Bioisosteres: The amino group can be a site for metabolic modification. Bioisosteric replacements such as hydroxyl or methyl groups can be considered, although this may significantly alter the molecule's hydrogen bonding capacity and overall properties.[10]

Computational and In Silico Methods

Modern drug design heavily relies on computational tools to predict the properties and activities of virtual compounds before their synthesis. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping can help prioritize synthetic targets and guide the design of more effective derivatives.

Synthetic Methodologies for Novel Derivatives

A robust and flexible synthetic strategy is essential for generating a diverse library of derivatives. The following section provides detailed protocols for the synthesis of the core scaffold and its subsequent modification.

Synthesis of the Core Pyrazole Scaffold

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry.[11] One of the most common and efficient methods involves the condensation of a β-ketonitrile with a hydrazine derivative.

Experimental Protocol: Synthesis of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate

This protocol is a generalized procedure based on common synthetic routes for 5-aminopyrazoles.[12]

-

Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-oxopropanoate. To a solution of ethyl cyanoacetate and a suitable benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) in an appropriate solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), slowly add a non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) at a reduced temperature (e.g., 0 °C or -78 °C).

-

Step 2: Cyclization with Hydrazine. To the solution containing the β-ketonitrile from Step 1, add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine for N-phenyl derivatives) and reflux the mixture. The choice of hydrazine will determine the substituent on the N1 position of the pyrazole ring.

-

Work-up and Purification. After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validating System: The identity and purity of the synthesized core scaffold must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next steps.

Derivatization Strategies

The core scaffold offers multiple handles for chemical modification. The following diagram illustrates the key points of diversification.

Caption: Key diversification points on the pyrazole scaffold.

Experimental Protocols for Derivatization:

-

Modification of the Phenyl Ring:

-

Suzuki Coupling: For the introduction of new aryl or heteroaryl groups, the phenyl ring can be functionalized with a halide (e.g., bromine or iodine) and then subjected to palladium-catalyzed Suzuki coupling with a boronic acid or ester.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of amino groups onto an aryl halide.

-

-

Derivatization of the Amino Group:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces alkyl substituents.

-

-

Modification of the Ester Group:

-

Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. The resulting acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form a diverse library of amides.

-

Reduction to Alcohol: The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride. This alcohol can then be further functionalized.

-

Characterization and Purification

Rigorous characterization and purification are critical to ensure the integrity of the synthesized compounds and the reliability of subsequent biological data.

Table 1: Standard Analytical Techniques for Compound Characterization

| Technique | Purpose | Key Information Provided |

| ¹H and ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons. |

| Mass Spectrometry | Molecular Weight Determination | Confirmation of molecular formula (High-Resolution MS). |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H, C-N). |

| HPLC | Purity Assessment | Quantifies the purity of the final compound. |

| Column Chromatography | Purification | Separation of the desired compound from impurities and byproducts. |

Screening and Biological Evaluation

The ultimate goal of synthesizing novel derivatives is to identify compounds with improved biological activity. A well-defined screening cascade is essential for efficiently evaluating the synthesized library.

Experimental Workflow: Biological Screening Cascade

Caption: A typical workflow for biological screening.

-

Primary Screening: This initial screen should be a high-throughput assay that allows for the rapid testing of the entire compound library against the biological target of interest.

-

Secondary Screening: Compounds that show activity in the primary screen are then subjected to more complex, often cell-based, assays to confirm their activity and assess their functional effects.

-

Selectivity Profiling: Active compounds should be tested against a panel of related targets to determine their selectivity.

-

In Vitro ADMET Profiling: Promising compounds are then evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Conclusion and Future Perspectives

The ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate scaffold represents a highly versatile starting point for the discovery of novel therapeutic agents. By employing a rational design strategy, robust synthetic methodologies, and a systematic approach to biological evaluation, researchers can efficiently explore the chemical space around this privileged core. The integration of computational methods and a deep understanding of SAR will continue to drive the successful identification of new drug candidates from this promising class of compounds. The future of pyrazole-based drug discovery lies in the continued exploration of novel derivatization strategies and the application of advanced screening technologies to identify compounds with superior efficacy and safety profiles.

References

-

(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available from: [Link]

- EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents.

-

New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF - ResearchGate. Available from: [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. Available from: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]

-

Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Bentham Science Publishers. Available from: [Link]

-

Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available from: [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem. Available from: [Link]

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. Available from: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available from: [Link]

-

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem. Available from: [Link]

-

Ester and Amide Bioisosteres - Cambridge MedChem Consulting. Available from: [Link]

-

Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate - MySkinRecipes. Available from: [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. Available from: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract